![molecular formula C17H16ClN5O4 B2524136 Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate CAS No. 895017-25-1](/img/structure/B2524136.png)
Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate
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Overview
Description
The compound of interest, Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate, is a complex organic molecule that appears to be related to various pyrazole and pyrimidine derivatives. These types of compounds are often studied for their potential applications in medicinal chemistry, particularly due to their diverse biological activities.
Synthesis Analysis
The synthesis of related pyrazole and pyrimidine derivatives has been described in several studies. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and acetylated to yield various acetylated products, which were then characterized using a range of spectroscopic methods . Similarly, other related compounds have been synthesized through condensation reactions, as seen with ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate , and through 3+2 annulation methods, as demonstrated with ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds have been determined using single-crystal X-ray diffraction analysis. This technique allows for the precise determination of molecular geometry, bond lengths, and angles, which are crucial for understanding the chemical behavior of these molecules . The molecular structure is often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
The reactivity of similar pyrazole and pyrimidine derivatives has been explored in several studies. For example, the reactions of ethyl 4-chloroacetoacetate with different amines and thiols have been investigated, leading to the formation of various cyclic and acyclic products . Additionally, the reaction mechanisms have been studied using computational methods, providing insights into the electronic factors that govern these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using a variety of techniques, including HPLC, FT-IR, NMR, and MS . These properties are influenced by the molecular structure and the nature of substituents on the pyrazole and pyrimidine rings. Theoretical calculations, such as DFT, have been used to predict and compare these properties with experimental data . Furthermore, the biological activities, such as antitumor and antiproliferative effects, have been evaluated, indicating the potential medicinal applications of these compounds .
Scientific Research Applications
Antimicrobial and Anticancer Agents
Novel Pyrazole Derivatives : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, closely related to the requested compound. These synthesized compounds demonstrated significant in vitro antimicrobial and anticancer activities, with some showing higher anticancer activity than the reference drug doxorubicin. The findings suggest potential applications in developing new therapies targeting microbial infections and cancer cells. Read more.
Heterocyclic Chemistry Applications
Synthesis of Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) discussed the synthesis of a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were obtained through the treatment of aminopyrazole with acetic anhydride, leading to compounds with significant anticancer and anti-5-lipoxygenase activities. This research highlights the compound's role in synthesizing heterocyclic derivatives with potential therapeutic uses. Read more.
Novel Synthesis Methods
Efficient Synthesis of Pyrazolo[3,4-b]pyridine Products : Ghaedi et al. (2015) achieved an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This method could be pivotal in preparing N-fused heterocycle products, offering a new pathway for synthesizing compounds with potential biological activities. Read more.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O4/c1-2-27-15(25)8-19-14(24)9-22-10-20-16-13(17(22)26)7-21-23(16)12-5-3-4-11(18)6-12/h3-7,10H,2,8-9H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVOZPSKLZNFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate |
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